molecular formula C8H16O B1266196 2,2,4-Trimethyl-3-pentanone CAS No. 5857-36-3

2,2,4-Trimethyl-3-pentanone

Cat. No.: B1266196
CAS No.: 5857-36-3
M. Wt: 128.21 g/mol
InChI Key: OVCHQRXVZXVQNQ-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-3-pentanone, also known as tert-Butyl isopropyl ketone or Pentamethylacetone, is an organic compound with the molecular formula C8H16O. It is a ketone characterized by its three methyl groups attached to the third carbon of the pentanone chain. This compound is often used in various chemical reactions and industrial applications due to its unique structural properties .

Scientific Research Applications

2,2,4-Trimethyl-3-pentanone has several applications in scientific research:

Safety and Hazards

2,2,4-Trimethyl-3-pentanone is considered hazardous. It is highly flammable and may cause skin and eye irritation. It may also cause respiratory irritation and drowsiness or dizziness . Proper safety measures should be taken while handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethyl-3-pentanone can be synthesized through several methods. One common synthetic route involves the reaction of isobutylene with acetone in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with optimized conditions for mass production. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency and cost-effectiveness in the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-3-pentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-3-pentanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various intermediates and products, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    2,2,4,4-Tetramethyl-3-pentanone:

    Di-tert-butyl ketone: Another similar compound with two tert-butyl groups attached to the carbonyl carbon.

Uniqueness: 2,2,4-Trimethyl-3-pentanone is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,2,4-trimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6(2)7(9)8(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCHQRXVZXVQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207281
Record name 2,2,4-Trimethyl-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-36-3
Record name Pentamethylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamethylacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentamethylacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,4-Trimethyl-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-TRIMETHYL-3-PENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BGD3V6DXM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key finding of the research paper concerning 2,2,4-Trimethyl-3-pentanone?

A1: The research paper [] investigates the acid-catalyzed rearrangement of this compound to 3,3,4-Trimethyl-2-pentanone. The authors utilize carbon-13 labeling to trace the movement of specific carbon atoms during the rearrangement. This provides valuable insight into the reaction mechanism, demonstrating that the rearrangement involves a 1,2-methyl shift.

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